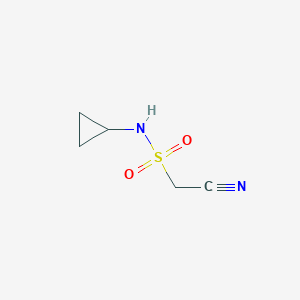

1-cyano-N-cyclopropylmethanesulfonamide

Description

The exact mass of the compound 1-cyano-N-cyclopropylmethanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-cyano-N-cyclopropylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyano-N-cyclopropylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyano-N-cyclopropylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c6-3-4-10(8,9)7-5-1-2-5/h5,7H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCUUKUCRYNZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249212-61-0 | |

| Record name | 1-cyano-N-cyclopropylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-cyano-N-cyclopropylmethanesulfonamide

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-cyano-N-cyclopropylmethanesulfonamide, a molecule of interest for researchers in drug discovery and development. Due to the limited availability of direct synthetic routes in published literature, this document outlines a robust, two-step approach based on established chemical principles. The synthesis involves the initial formation of the N-cyclopropylmethanesulfonamide precursor, followed by the introduction of a cyano group at the α-position to the sulfonyl moiety. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for successful synthesis.

Introduction and Rationale

The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of medicinal chemistry. The target molecule, 1-cyano-N-cyclopropylmethanesulfonamide, incorporates several key structural features: a sulfonamide group, a cyclopropyl moiety, and a nitrile function. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. The cyclopropyl group is often introduced into drug candidates to enhance metabolic stability, improve potency, and modulate physicochemical properties. The α-cyano group can act as a key pharmacophore or a versatile synthetic handle for further molecular elaboration.

Given the absence of a direct, published synthesis for 1-cyano-N-cyclopropylmethanesulfonamide, this guide proposes a logical and feasible synthetic strategy. The approach is grounded in well-understood reactions, including sulfonamide formation and the α-cyanation of sulfonamides.

Proposed Synthetic Pathway

The proposed synthesis of 1-cyano-N-cyclopropylmethanesulfonamide is a two-step process, commencing with commercially available starting materials. The overall synthetic scheme is depicted below:

Figure 1: Proposed two-step synthesis of 1-cyano-N-cyclopropylmethanesulfonamide.

Step 1: Synthesis of N-Cyclopropylmethanesulfonamide

The first step involves the formation of the sulfonamide bond through the reaction of methanesulfonyl chloride with cyclopropylamine. This is a standard and widely used method for preparing sulfonamides.[1]

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the amine nitrogen of cyclopropylamine on the electrophilic sulfur atom of methanesulfonyl chloride, followed by the elimination of hydrogen chloride. A non-nucleophilic base is typically added to scavenge the HCl generated during the reaction.

Experimental Protocol:

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Volume | Comments |

| Methanesulfonyl chloride | 1.0 | 114.55 | |||

| Cyclopropylamine | 1.1 | 57.09 | |||

| Triethylamine | 1.2 | 101.19 | Base | ||

| Dichloromethane (DCM) | - | - | Solvent |

Procedure:

-

To a stirred solution of cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of methanesulfonyl chloride (1.0 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-cyclopropylmethanesulfonamide. The commercial availability of this compound suggests its stability and straightforward synthesis.[2][3]

Step 2: α-Cyanation of N-Cyclopropylmethanesulfonamide

The second and more challenging step is the introduction of the cyano group at the carbon adjacent to the sulfonyl group. This can be achieved by deprotonating the α-carbon to form a sulfone-stabilized carbanion, which is then quenched with an electrophilic cyanating agent.[4]

Reaction Mechanism: A strong base, such as n-butyllithium (n-BuLi), is required to deprotonate the α-carbon of the sulfonamide. The resulting carbanion is a soft nucleophile and will react with a suitable electrophilic cyanating agent. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a safe and effective electrophilic cyanating reagent.[5][6][7]

Figure 2: Proposed mechanism for the α-cyanation step.

Experimental Protocol:

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Volume | Comments |

| N-Cyclopropylmethanesulfonamide | 1.0 | 135.18 | Starting Material | ||

| n-Butyllithium (n-BuLi) | 1.1 | 64.06 | Strong Base | ||

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | 1.2 | 284.33 | Cyanating Agent | ||

| Anhydrous Tetrahydrofuran (THF) | - | - | Solvent |

Procedure:

-

Dissolve N-cyclopropylmethanesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

-

In a separate flask, dissolve N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 eq) in anhydrous THF.

-

Add the solution of NCTS to the carbanion solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-cyano-N-cyclopropylmethanesulfonamide.

Safety Considerations

-

Methanesulfonyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

n-Butyllithium is a pyrophoric liquid. It should be handled under an inert atmosphere (argon or nitrogen) using syringe techniques. All glassware must be oven-dried and cooled under an inert atmosphere before use.

-

Electrophilic cyanating agents like NCTS should be handled with care, as they are sources of the cyanide ion. Avoid inhalation and skin contact.

Conclusion

This technical guide presents a plausible and scientifically sound synthetic route to 1-cyano-N-cyclopropylmethanesulfonamide. While this specific molecule may not have a well-documented synthesis, the proposed two-step approach, involving sulfonamide formation and subsequent α-cyanation, relies on well-established and reliable organic transformations. The detailed protocols and mechanistic discussions provided herein should serve as a valuable resource for researchers aiming to synthesize this and related compounds for applications in drug discovery and development. As with any novel synthesis, optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

-

Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry, 84(22), 14611–14626. [Link]

-

Request PDF. (n.d.). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. ResearchGate. Retrieved from [Link]

- Xue, Y. L., Liu, X. H., & Zhang, Y. G. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-phenylcyclopropanecarboxamide. Asian Journal of Chemistry, 24(4), 1571–1574.

- Google Patents. (n.d.). US11225500B2 - Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, L-proline and water.

- Google Patents. (n.d.). US20090112021A1 - Preparation of cyclopropyl sulfonamides.

-

Request PDF. (n.d.). A Facile Synthesis of 1-Substituted Cyclopropylsulfonamides. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.

-

Request PDF. (n.d.). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). ResearchGate. Retrieved from [Link]

-

Request PDF. (n.d.). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937–14941. [Link]

-

De Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2009). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 5, 19. [Link]

-

ResearchGate. (n.d.). The Application of NCTS (N-Cyano-N-phenyl-p-toluenesulfonamide) in Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborates and Aryl Halides. Retrieved from [Link]

Sources

- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 2. chemscene.com [chemscene.com]

- 3. cas 479065-29-7|| where to buy N-Cyclopropylmethanesulfonamide [english.chemenu.com]

- 4. Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-cyano-N-cyclopropylmethanesulfonamide: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-cyano-N-cyclopropylmethanesulfonamide, a molecule of significant interest to researchers in medicinal and agricultural chemistry. Possessing a unique combination of a reactive cyano group, a stable sulfonamide linker, and a strained cyclopropyl ring, this compound presents a compelling scaffold for the development of novel therapeutic agents and functionalized materials. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from established chemical principles and data from analogous compounds to present a predictive yet scientifically grounded resource. We will delve into its predicted physicochemical properties, propose a robust synthetic protocol, and explore its potential reactivity and biological significance. This document is intended to serve as a foundational resource for scientists and drug development professionals interested in the exploration and application of cyanosulfonamides.

Introduction and Molecular Overview

1-cyano-N-cyclopropylmethanesulfonamide is a small organic molecule featuring a central methanesulfonamide core. This core is substituted with a cyclopropyl group on the nitrogen atom and a cyanomethyl group on the sulfur atom. The sulfonamide functional group is a well-established pharmacophore, known for its thermodynamic stability and its capacity to engage in hydrogen bonding, making it a valuable component in drug design.[1] The presence of the strained cyclopropane ring can impart unique conformational rigidity and metabolic stability.[1] Furthermore, the α-cyano group is a versatile chemical handle, capable of participating in a variety of chemical transformations and acting as a precursor for other functional groups.[1]

The convergence of these three distinct functional moieties within a single, low molecular weight structure suggests a rich chemical landscape for exploration. This guide aims to provide a detailed, albeit predictive, examination of this promising compound.

Chemical Structure and Identifiers

The structural representation and key identifiers for 1-cyano-N-cyclopropylmethanesulfonamide are presented below.

Diagram 1: Chemical Structure of 1-cyano-N-cyclopropylmethanesulfonamide

Caption: 2D structure of 1-cyano-N-cyclopropylmethanesulfonamide.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-cyano-N-cyclopropylmethanesulfonamide | [1] |

| Molecular Formula | C₅H₈N₂O₂S | [2] |

| Molecular Weight | 160.19 g/mol | [2] |

| SMILES | C1CC1NS(=O)(=O)CC#N | [2] |

| InChI | InChI=1S/C5H8N2O2S/c6-3-4-10(8,9)7-5-1-2-5/h5,7H,1-2,4H2 | [2] |

| CAS Number | 1249212-61-0 | [1] |

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Properties

| Property | Predicted Value | Rationale/Basis for Prediction |

| Physical State | White to off-white crystalline solid | Based on similar low molecular weight sulfonamides. |

| Melting Point | 100-120 °C | Estimated based on related N-substituted sulfonamides. |

| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to polarity and potential for hydrogen bonding. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) | The sulfonamide and cyano groups provide polarity, while the cyclopropyl and methylene groups contribute to nonpolar character. |

| pKa | 8-10 (for the N-H proton) | The electron-withdrawing sulfonyl group increases the acidity of the N-H proton compared to a simple amine. |

| LogP | 0.2 - 0.5 | The molecule has both polar and nonpolar functionalities, leading to a relatively balanced partition coefficient. A predicted XlogP value is 0.2[2]. |

Predicted Spectroscopic Data

The proton NMR spectrum is predicted to exhibit the following key signals (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.0-6.0 | Broad singlet | 1H | N-H | The N-H proton of a sulfonamide typically appears as a broad signal in this region. |

| ~3.5-3.8 | Singlet | 2H | S-CH₂-CN | Methylene protons adjacent to a sulfonyl group and a cyano group are expected in this downfield region. |

| ~2.4-2.8 | Multiplet | 1H | N-CH (cyclopropyl) | The methine proton of the cyclopropyl group attached to the nitrogen. |

| ~0.8-1.2 | Multiplet | 4H | CH₂ (cyclopropyl) | The four methylene protons of the cyclopropyl ring will likely appear as a complex multiplet. |

The carbon NMR spectrum is predicted to show the following signals (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~115-120 | C≡N | The carbon of the nitrile group. |

| ~50-55 | S-CH₂-CN | The methylene carbon adjacent to the sulfonyl and cyano groups. |

| ~25-30 | N-CH (cyclopropyl) | The methine carbon of the cyclopropyl group. |

| ~5-10 | CH₂ (cyclopropyl) | The methylene carbons of the cyclopropyl ring. |

The IR spectrum is expected to display characteristic absorption bands for its key functional groups:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3200 | Medium, sharp | N-H stretch |

| ~2250-2230 | Medium, sharp | C≡N stretch[3] |

| ~1350-1320 | Strong | Asymmetric SO₂ stretch |

| ~1160-1140 | Strong | Symmetric SO₂ stretch |

| ~3080-3000 | Medium | C-H stretch (cyclopropyl) |

Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 161.0379.[2] Tandem mass spectrometry (MS/MS) of this ion would likely reveal characteristic fragmentation patterns of sulfonamides.

Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways for protonated 1-cyano-N-cyclopropylmethanesulfonamide.

Proposed Synthesis and Purification

A plausible and efficient synthesis of 1-cyano-N-cyclopropylmethanesulfonamide can be envisioned through the coupling of cyanomethanesulfonyl chloride with cyclopropylamine. This is a standard and widely used method for the formation of sulfonamides.

Reaction Scheme

Diagram 3: Proposed Synthesis of 1-cyano-N-cyclopropylmethanesulfonamide

Caption: Reaction scheme for the synthesis of the target compound.

Note: Placeholder images are used in the DOT script above as direct image embedding is not supported. The diagram illustrates the reaction of cyanomethanesulfonyl chloride with cyclopropylamine.

Step-by-Step Experimental Protocol

Materials:

-

Cyanomethanesulfonyl chloride

-

Cyclopropylamine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopropylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) to the solution.

-

Causality: The reaction is performed under an inert atmosphere to prevent moisture from hydrolyzing the highly reactive sulfonyl chloride. Cooling to 0 °C helps to control the exothermicity of the reaction between the sulfonyl chloride and the amine. Triethylamine acts as a base to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

-

Addition of Sulfonyl Chloride: Dissolve cyanomethanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Causality: Slow, dropwise addition is crucial to manage the reaction rate and prevent side reactions. Maintaining a low temperature minimizes potential degradation of the starting materials and product.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Causality: The aqueous workup is designed to remove water-soluble byproducts and unreacted starting materials, providing a crude product of higher purity.

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: Silica gel chromatography is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from any nonpolar or highly polar impurities.

-

-

Final Product: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid under high vacuum to obtain 1-cyano-N-cyclopropylmethanesulfonamide.

Reactivity and Stability

-

Stability: Sulfonamides are generally stable to a wide range of chemical conditions.[1] However, the strained cyclopropane ring may be susceptible to ring-opening under strongly acidic or high-energy conditions.[1]

-

Reactivity of the Cyano Group: The nitrile functionality can undergo hydrolysis to a carboxylic acid or reduction to an amine. It can also act as a precursor for the synthesis of various heterocyclic systems, such as tetrazoles.[1]

-

Acidity of the N-H Proton: The N-H proton is weakly acidic and can be deprotonated with a strong base. The resulting anion can be alkylated or otherwise functionalized.

-

S-N Bond Cleavage: The sulfonamide bond is robust but can be cleaved under harsh hydrolytic conditions, particularly in a strong acidic medium.

Potential Biological and Pharmacological Relevance

While no specific biological data for 1-cyano-N-cyclopropylmethanesulfonamide has been reported in the literature, the structural motifs present suggest several potential areas of pharmacological interest.

-

Antibacterial Activity: The sulfonamide core is the basis for the sulfa class of antibiotics, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] It is plausible that this compound could exhibit antibacterial properties.

-

Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, most notably carbonic anhydrases. The specific substitution pattern on the sulfonamide nitrogen and the sulfonyl group would determine its inhibitory profile against different enzyme classes.

-

Antiviral and Immunomodulatory Effects: Some sulfonamide derivatives have been investigated for their potential as immunomodulators and have shown promise in treating viral infections by influencing cytokine production.[1]

-

Anticancer and Antifungal Activities: Both sulfonamide and cyclopropane-containing compounds have been explored as potential anticancer and antifungal agents.[4][5]

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound.

Conclusion

1-cyano-N-cyclopropylmethanesulfonamide is a molecule with significant untapped potential in the fields of drug discovery and materials science. This guide has provided a predictive but comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications. By leveraging established chemical principles and data from analogous structures, we have constructed a foundational resource that we hope will inspire and facilitate further experimental investigation into this intriguing compound. The versatile reactivity of the cyano group, combined with the proven pharmacological relevance of the sulfonamide and cyclopropane moieties, makes 1-cyano-N-cyclopropylmethanesulfonamide a compelling target for future research endeavors.

References

-

PubChem. 1-cyano-n-cyclopropylmethanesulfonamide (C5H8N2O2S). [Link]

-

Li, X., Yang, X., Liang, X., Kai, Z., Yuan, H., Yuan, D., Zhang, J., Wang, R., Ran, F., Qi, S., Ling, Y., Chen, F., & Wang, D. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry, 16(8), 4476-4485. [Link]

-

Bernstein, P. S., Bernstein, S. C., Caine, S. B., Canales, E., Canales, S. M., Cervantes, A., ... & Williams, R. D. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 3989. [Link]

-

Bernstein, D. S., Bernstein, P. S., Bernstein, S. C., Caine, S. B., Canales, E., Canales, S. M., ... & Williams, R. D. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal Supplement Series, 115(1), 119. [Link]

Sources

- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 2-oxocycloalkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 1-cyano-N-cyclopropylmethanesulfonamide

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-cyano-N-cyclopropylmethanesulfonamide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword: Charting the Analytical Landscape of a Novel Sulfonamide

In the realm of modern drug discovery and chemical synthesis, the unequivocal structural elucidation of novel molecular entities is paramount. This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques required to characterize 1-cyano-N-cyclopropylmethanesulfonamide. As this molecule is not widely reported in existing literature, this document serves as both a predictive guide and a methodological framework for researchers. We will proceed from first principles, leveraging established spectroscopic behaviors of its constituent functional groups—the methanesulfonamide core, the N-linked cyclopropyl ring, and the α-cyano group. Our approach is grounded in the principles of causality, ensuring that each analytical step is not merely a procedure, but a targeted inquiry into the molecule's electronic and structural properties.

Molecular Structure and Predicted Spectroscopic Significance

The structure of 1-cyano-N-cyclopropylmethanesulfonamide presents a unique combination of functionalities. The electron-withdrawing nature of the sulfonyl and cyano groups is expected to significantly influence the electronic environment of the adjacent methylene and the N-cyclopropyl moieties. This interplay dictates the anticipated spectroscopic signatures.

-

Methanesulfonamide Core: Provides characteristic S=O stretching vibrations in Infrared (IR) spectroscopy and influences the chemical shift of the methyl and α-cyano methylene protons in Nuclear Magnetic Resonance (NMR) spectroscopy.

-

N-Cyclopropyl Group: This strained ring system will exhibit a unique high-field (upfield) signature in ¹H NMR due to its distinct magnetic anisotropy.

-

α-Cyano Group: The nitrile (C≡N) function will have a sharp, characteristic absorption in the IR spectrum. Its electron-withdrawing character will deshield the adjacent methylene protons in ¹H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 1-cyano-N-cyclopropylmethanesulfonamide, a combination of ¹H, ¹³C, and 2D NMR experiments will be essential for unambiguous assignment.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to be highly informative, with distinct signals for each proton environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.20 | s | 3H | CH₃-SO₂ | The methyl group attached to the electron-withdrawing sulfonyl group is expected to be a singlet in the downfield region. |

| ~ 4.10 | s | 2H | NC-CH₂-SO₂ | The methylene protons are flanked by two strong electron-withdrawing groups (CN and SO₂), leading to a significant downfield shift. A singlet is predicted due to the absence of adjacent protons. |

| ~ 2.50 | m | 1H | N-CH (cyclopropyl) | The methine proton on the cyclopropyl ring attached to the nitrogen will be deshielded and show complex splitting due to coupling with the cyclopropyl methylene protons. |

| ~ 0.80 - 1.00 | m | 4H | CH₂ (cyclopropyl) | The four methylene protons of the cyclopropyl ring will appear in the characteristic upfield region due to the ring's anisotropy. They will exhibit complex splitting patterns. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will corroborate the proton data and confirm the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 115 | CN | The nitrile carbon is typically observed in this region. |

| ~ 50 | NC-CH₂-SO₂ | The methylene carbon is deshielded by the adjacent cyano and sulfonyl groups. |

| ~ 42 | CH₃-SO₂ | The methyl carbon attached to the sulfonyl group. |

| ~ 30 | N-CH (cyclopropyl) | The methine carbon of the cyclopropyl ring attached to nitrogen. |

| ~ 15 | CH₂ (cyclopropyl) | The methylene carbons of the cyclopropyl ring are expected at a high field. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-cyano-N-cyclopropylmethanesulfonamide in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 240 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

-

-

2D NMR (Recommended):

-

Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks, particularly within the cyclopropyl ring.

-

Perform an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.

-

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry is critical for determining the molecular weight and gaining insight into the molecule's structure through its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular weight of 1-cyano-N-cyclopropylmethanesulfonamide (C₅H₈N₂O₂S) is 172.20 g/mol . A peak at m/z = 172 would confirm the molecular ion.

-

Key Fragmentation Pathways:

-

Loss of the cyclopropyl group (•C₃H₅) leading to a fragment at m/z = 131.

-

Loss of the cyano-methylene group (•CH₂CN) resulting in a fragment at m/z = 132.

-

Cleavage of the S-N bond.

-

McLafferty rearrangement is unlikely due to the lack of a suitable gamma-proton.

-

Experimental Workflow: Mass Spectrometry

Caption: High-level workflow for mass spectrometry analysis.

Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Method:

-

Infuse the sample directly into the ESI source.

-

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ (m/z 173.038) and sodium adduct [M+Na]⁺ (m/z 195.020).

-

The high mass accuracy of HRMS will confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 2250 | C≡N stretch | Medium, Sharp |

| ~ 1350 and 1160 | Asymmetric and Symmetric SO₂ stretch | Strong |

| ~ 3010 | C-H stretch (cyclopropyl) | Medium |

| ~ 2930 | C-H stretch (aliphatic) | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Perform a background scan with a clean ATR crystal.

-

Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction on the resulting spectrum.

UV-Vis Spectroscopy: Assessing Electronic Transitions

Given the absence of extended conjugation or strong chromophores, 1-cyano-N-cyclopropylmethanesulfonamide is not expected to have significant absorption in the standard UV-Vis range (200-800 nm). A weak n→π* transition associated with the sulfonyl group may be observable in the far UV region.

Integrated Spectroscopic Analysis: A Cohesive Structural Narrative

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The workflow below illustrates the logical progression for structural confirmation.

Caption: Integrated workflow for structural elucidation.

By systematically applying these spectroscopic methodologies, researchers can confidently determine the structure of 1-cyano-N-cyclopropylmethanesulfonamide. The predicted data serves as a benchmark for experimental results, while the detailed protocols provide a robust framework for obtaining high-quality, reproducible data. This integrated approach ensures the scientific rigor required in modern chemical research and drug development.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

An In-Depth Technical Guide to 1-cyano-N-cyclopropylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-cyano-N-cyclopropylmethanesulfonamide, a sulfonamide derivative with significant potential in medicinal chemistry. This document delves into the compound's physicochemical properties, outlines a plausible synthetic route based on established chemical principles, and explores its multifaceted biological activities. With potential applications as an antiviral, antidiabetic, antimicrobial, and anti-inflammatory agent, this guide serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics. The information presented herein is supported by authoritative references to ensure scientific integrity and to facilitate further investigation.

Introduction

1-cyano-N-cyclopropylmethanesulfonamide is a unique molecule that merges the structural features of a sulfonamide, a cyclopropyl ring, and a cyano group.[1] This distinct combination of functional groups bestows upon it a compelling profile for investigation in drug discovery. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs.[2][3][4][5][6] The incorporation of a cyclopropyl ring can enhance metabolic stability and binding affinity, while the cyano group can participate in various biological interactions and serve as a synthetic handle. This guide aims to consolidate the current knowledge on 1-cyano-N-cyclopropylmethanesulfonamide and to provide a forward-looking perspective on its potential in pharmaceutical research.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The key properties of 1-cyano-N-cyclopropylmethanesulfonamide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1249212-61-0 | [1] |

| Molecular Formula | C₅H₈N₂O₂S | [1] |

| Molecular Weight | 160.2 g/mol | [1] |

| SMILES | C1CC1NS(=O)(=O)CC#N | [1] |

| InChI | InChI=1S/C5H8N2O2S/c6-3-4-10(8,9)7-5-1-2-5/h5,7H,1-2,4H2 | [1] |

| Appearance | (Predicted) White to off-white solid | |

| Solubility | (Predicted) Soluble in organic solvents such as DMSO and methanol | |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Note: Some properties are predicted based on the chemical structure and data for similar compounds, as experimental data is not publicly available.

Synthesis and Purification

While a specific, peer-reviewed synthesis of 1-cyano-N-cyclopropylmethanesulfonamide has not been detailed in the available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the formation of N-substituted sulfonamides and the introduction of α-cyano groups. The proposed two-step synthesis is outlined below.

Proposed Synthetic Pathway

The synthesis of 1-cyano-N-cyclopropylmethanesulfonamide can be logically approached through the reaction of a suitable sulfonyl chloride with cyclopropylamine. The key intermediate, cyanomethanesulfonyl chloride, can be prepared from 2-chloroethanesulfonyl chloride.

Caption: Proposed two-step synthesis of 1-cyano-N-cyclopropylmethanesulfonamide.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Cyanomethanesulfonyl Chloride

This step involves a nucleophilic substitution reaction where the chloride in 2-chloroethanesulfonyl chloride is displaced by a cyanide ion.

-

Reaction Setup: To a solution of 2-chloroethanesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add sodium cyanide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the sodium chloride byproduct. The solvent is then removed under reduced pressure to yield crude cyanomethanesulfonyl chloride.

-

Causality: The choice of an aprotic solvent like acetonitrile is crucial to prevent the hydrolysis of the sulfonyl chloride and to facilitate the nucleophilic attack by the cyanide ion.

-

Step 2: Synthesis of 1-cyano-N-cyclopropylmethanesulfonamide

This step involves the reaction of the newly synthesized cyanomethanesulfonyl chloride with cyclopropylamine to form the final sulfonamide product.

-

Reaction Setup: Dissolve the crude cyanomethanesulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane. To this solution, add cyclopropylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-cyano-N-cyclopropylmethanesulfonamide.

-

Causality: The use of a base is necessary to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion. Conducting the initial addition at 0 °C helps to control the exothermic nature of the reaction.

-

Applications in Drug Development

The unique structural motifs of 1-cyano-N-cyclopropylmethanesulfonamide suggest its potential utility in several therapeutic areas. The sulfonamide core is a privileged scaffold in medicinal chemistry, and its combination with a cyclopropyl and cyano group could lead to novel pharmacological profiles.

Antiviral Activity

Sulfonamide derivatives have been extensively investigated for their antiviral properties.[2][3][4][7][8] They have been shown to inhibit various viral targets, including HIV protease and reverse transcriptase.[2][3][7] The mechanism of action for some antiviral sulfonamides involves the inhibition of key viral enzymes necessary for replication. The presence of the N-cyclopropyl group in the target molecule could enhance its binding to viral proteins.

Antidiabetic Properties

Certain sulfonamides, particularly the sulfonylureas, are well-known for their use in the management of type 2 diabetes.[6][9][10][11][12] These compounds typically act by stimulating insulin secretion from pancreatic β-cells. While 1-cyano-N-cyclopropylmethanesulfonamide is not a sulfonylurea, the broader class of sulfonamides has shown diverse mechanisms for managing hyperglycemia. Further investigation is warranted to determine if this compound can modulate glucose metabolism through alternative pathways.

Antimicrobial Activity

The archetypal activity of sulfonamides is their antibacterial effect.[5][13][14] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5][13] This inhibition disrupts the production of nucleotides and amino acids, leading to a bacteriostatic effect. The structural features of 1-cyano-N-cyclopropylmethanesulfonamide make it a candidate for possessing similar antimicrobial properties.

Anti-inflammatory Effects

Some sulfonamide-containing drugs, such as celecoxib, are potent and selective COX-2 inhibitors used to treat inflammation and pain.[5] The anti-inflammatory mechanism of sulfonamides can also involve the modulation of other inflammatory pathways. The potential of 1-cyano-N-cyclopropylmethanesulfonamide as an anti-inflammatory agent merits exploration.

Future Directions and Conclusion

1-cyano-N-cyclopropylmethanesulfonamide stands as a promising, yet underexplored, chemical entity. This guide has provided a foundational understanding of its properties, a plausible synthetic strategy, and an overview of its potential therapeutic applications. The next logical steps for the research community would be to:

-

Validate the Proposed Synthesis: Experimentally verify and optimize the proposed synthetic protocol.

-

Comprehensive Biological Screening: Conduct extensive in vitro and in vivo screening to confirm and characterize its antiviral, antidiabetic, antimicrobial, and anti-inflammatory activities.

-

Mechanism of Action Studies: Elucidate the precise molecular targets and mechanisms underlying its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate analogues to identify key structural features for optimal activity and to develop lead compounds for further preclinical development.

References

-

Benchchem. 1-cyano-N-cyclopropylmethanesulfonamide | 1249212-61-0.

-

Supuran, C. T., Casini, A., & Scozzafava, A. (2003). Antiviral Sulfonamide Derivatives. Current Medicinal Chemistry - Anti-Infective Agents, 2(4), 373-393.

-

De Clercq, E. (2005). Antiviral sulfonamide derivatives. Mini reviews in medicinal chemistry, 5(4), 373-93.

-

Dash, R. N., Moharana, A. K., & Subudhi, B. B. (2020). Sulfonamides: Antiviral Strategy for Neglected Tropical Disease Virus. Current Organic Chemistry, 24(9), 1018-1041.

-

Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 14(1), 1-10.

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

-

Supuran, C. T., & Scozzafava, A. (2007). Antiviral sulfonamide derivatives. Current medicinal chemistry, 14(3), 373-93.

-

Krasnov, V. P., & Varaksin, M. V. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(25), 8888.

-

Gull, S., & Khan, M. (2022). antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. International Journal of Research in Medical Sciences, 10(1), 1.

-

Sadiq, A., et al. (2022). Synthesis, Characterization and Antidiabetic Evaluation of Sulfonamide in Corporated with 1,3,4-Oxadiazole Derivatives. Journal of Pharmaceutical Research International, 34(1A), 1-10.

-

Smolecule. Buy N-cyclopropyl-2-nitrobenzenesulfonamide | 400839-43-2.

-

Pop, R., et al. (2023). Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxidative Stress. Antioxidants, 12(7), 1391.

-

Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of organic chemistry, 84(22), 14611–14626.

-

Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry.

-

El-Sayed, N. N. E., et al. (2021). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 11(39), 23963-23977.

-

Kumar, P., & Singh, J. (2024). Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. GSC Biological and Pharmaceutical Sciences, 27(2), 145-161.

-

Semenyuchenko, V., et al. (2021). A Study on Sulfonylation of Cyanohydrins with α‐Functionalized Sulfonyl Chlorides. ChemistrySelect, 6(32), 8213-8217.

-

Bayer Schering Pharma AG. (2009). Preparation of cyclopropyl sulfonamides. U.S. Patent Application No. 12/295,082.

-

Bayer Schering Pharma AG. (2009). Process for the preparation of cyclopropyl sulfonamide. WIPO Patent Application No. WO/2009/053281.

-

da Silva, R. C. F., et al. (2023). Antimicrobial Sulfonamides: An Objective Review. IOSR Journal of Pharmacy and Biological Sciences, 18(6), 16-22.

-

Varvounis, G. (2012). ANTIMICROBIAL SULFONAMIDE DRUGS. Hellenic Journal of Nuclear Medicine, 15(1), 60-6.

-

Al-Masoudi, N. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 11(1), 001-013.

Sources

- 1. 1-cyano-N-cyclopropylmethanesulfonamide | 1249212-61-0 | Benchchem [benchchem.com]

- 2. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral Sulfonamide Derivatives: Ingenta Connect [ingentaconnect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. openaccesspub.org [openaccesspub.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ijper.org [ijper.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. ijesrr.org [ijesrr.org]

- 14. iosrjournals.org [iosrjournals.org]

An In-Depth Technical Guide to the Potential Biological Activity of 1-cyano-N-cyclopropylmethanesulfonamide

Foreword: The Rationale for Investigating a Novel Chemical Entity

In the landscape of modern drug discovery, the strategic combination of known pharmacophores into a single molecular entity presents a compelling avenue for identifying novel therapeutic agents. The compound at the heart of this guide, 1-cyano-N-cyclopropylmethanesulfonamide, represents such a confluence of functionalities. While this specific molecule is not extensively described in current literature, its constituent parts—the methanesulfonamide core, the reactive cyano group, and the conformationally constrained cyclopropyl moiety—have independently featured in a multitude of bioactive compounds.[1][2][3] This guide, therefore, serves as a predictive framework and a detailed experimental roadmap for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this novel chemical scaffold. We will proceed from a foundational analysis of its chemical nature to a series of robust, hypothesis-driven experimental protocols designed to systematically uncover its biological activity.

Molecular Architecture and Physicochemical Postulates

The structure of 1-cyano-N-cyclopropylmethanesulfonamide combines three key chemical motifs:

-

The Methanesulfonamide Group (-SO₂NH-): This functional group is a cornerstone of medicinal chemistry, prized for its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its role as a non-basic nitrogen scaffold.[2] It is a common feature in drugs targeting enzymes and receptors.[1][4]

-

The Cyclopropyl Ring: This small, strained ring system is a bioisostere for other groups and is known to enhance metabolic stability and binding affinity by locking the conformation of the molecule.[3] Cyclopropane-containing compounds have demonstrated a wide array of biological activities, including antimicrobial and herbicidal properties.[3][5][6]

-

The α-Cyano Group (-CN): The nitrile group is a versatile functional group that can participate in various chemical interactions. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. In some contexts, it can also act as a reactive "warhead" for covalent inhibition of enzyme targets.

A plausible synthetic route for 1-cyano-N-cyclopropylmethanesulfonamide would involve the reaction of cyanomethanesulfonyl chloride with cyclopropylamine.

Table 1: Predicted Physicochemical Properties of 1-cyano-N-cyclopropylmethanesulfonamide

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₅H₈N₂O₂S | Provides the elemental composition. |

| Molecular Weight | 160.19 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (octanol/water) | ~0.5 | Suggests a balance of hydrophilicity and lipophilicity, which is favorable for cell permeability. |

| Hydrogen Bond Donors | 1 | The N-H of the sulfonamide. |

| Hydrogen Bond Acceptors | 4 | The two oxygens of the sulfonamide and the nitrogen of the cyano group. |

| Polar Surface Area | ~78 Ų | Indicates potential for good oral absorption. |

Hypothesized Biological Activities and Potential Mechanisms of Action

Based on the known activities of its constituent moieties, we can hypothesize several potential biological activities for 1-cyano-N-cyclopropylmethanesulfonamide.

Antimicrobial and Herbicidal Activity via Ketol-Acid Reductoisomerase (KARI) Inhibition

A significant body of research has highlighted the ability of cyclopropane-containing compounds, particularly 1-cyano-N-arylcyclopropanecarboxamides, to inhibit ketol-acid reductoisomerase (KARI).[5][6] KARI is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but it is absent in animals. This makes it an attractive target for the development of selective herbicides and antimicrobial agents.

Proposed Mechanism: The cyclopropyl ring and the adjacent cyano group may mimic a transition state of the KARI-catalyzed reaction, leading to potent and slow-binding inhibition.[5]

Enzyme Inhibition Targeting Metalloenzymes

The sulfonamide moiety is a well-established zinc-binding group and is a key feature of many enzyme inhibitors, most notably carbonic anhydrase inhibitors. The nitrogen atom of the sulfonamide can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition.

Potential Targets:

-

Carbonic Anhydrases: Involved in various physiological processes, including pH regulation and fluid secretion.

-

Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in tissue remodeling, inflammation, and cancer metastasis.

-

Other Zinc-Dependent Enzymes: The broader class of metalloenzymes presents numerous potential targets.

Modulation of Central Nervous System (CNS) Targets

Sulfonamide derivatives have been successfully developed as CNS-acting agents, including anticonvulsants, antipsychotics, and treatments for neurodegenerative diseases.[1] Their ability to cross the blood-brain barrier and interact with various receptors and ion channels underpins this activity.[1]

Potential CNS Activities:

-

GABA Receptor Modulation: Some sulfonamides are known to interact with the GABAergic system, which could lead to anticonvulsant or anxiolytic effects.

-

Ion Channel Blockade: The compound could potentially modulate the activity of sodium, potassium, or calcium channels in the CNS.

Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the hypothesized biological activities, a tiered approach is recommended, starting with in vitro assays and progressing to cell-based and potentially in vivo studies.

Workflow for Assessing KARI Inhibition and Antimicrobial Activity

This workflow is designed to determine if 1-cyano-N-cyclopropylmethanesulfonamide can inhibit KARI and exhibit antimicrobial properties.

Caption: Workflow for KARI Inhibition and Antimicrobial Evaluation.

Experimental Protocol: KARI Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinantly express and purify KARI from E. coli. Prepare a stock solution of the substrate, α-acetolactate.

-

Assay Buffer: Prepare an assay buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM NADPH.

-

Compound Preparation: Prepare a series of dilutions of 1-cyano-N-cyclopropylmethanesulfonamide in DMSO.

-

Assay Procedure: a. In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations. b. Add the KARI enzyme and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding the substrate, α-acetolactate. d. Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the compound by plotting the percent inhibition against the compound concentration.

Workflow for Screening Against a Panel of Metalloenzymes

This workflow outlines the process for identifying potential metalloenzyme targets.

Caption: Workflow for Metalloenzyme Inhibition Screening.

Experimental Protocol: Carbonic Anhydrase II Inhibition Assay

-

Reagents: Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 7.4), a solution of human carbonic anhydrase II (hCA II), and a solution of the substrate, 4-nitrophenyl acetate (4-NPA).

-

Compound Preparation: Prepare serial dilutions of 1-cyano-N-cyclopropylmethanesulfonamide.

-

Assay Procedure: a. In a 96-well plate, add the buffer, hCA II, and the test compound. Incubate for 15 minutes at room temperature. b. Initiate the reaction by adding 4-NPA. c. Monitor the increase in absorbance at 400 nm (due to the formation of 4-nitrophenolate) over time.

-

Data Analysis: Calculate the IC₅₀ value as described for the KARI assay.

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in tables for clear comparison.

Table 2: Hypothetical Antimicrobial Activity Data

| Organism | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 16 |

| Staphylococcus aureus | ATCC 29213 | 8 |

| Pseudomonas aeruginosa | ATCC 27853 | >64 |

| Candida albicans | ATCC 90028 | 32 |

Table 3: Hypothetical Enzyme Inhibition Data

| Enzyme Target | IC₅₀ (µM) |

| E. coli KARI | 2.5 |

| Human Carbonic Anhydrase II | 15.2 |

| Human MMP-2 | >100 |

| Human MMP-9 | >100 |

Concluding Remarks and Future Directions

The novel chemical entity, 1-cyano-N-cyclopropylmethanesulfonamide, holds considerable, albeit unexplored, potential as a bioactive molecule. The strategic combination of a sulfonamide core, a cyclopropyl ring, and a cyano group suggests plausible activities as an antimicrobial/herbicidal agent through KARI inhibition, as a metalloenzyme inhibitor, or as a modulator of CNS targets. The experimental workflows detailed in this guide provide a comprehensive and scientifically rigorous framework for the systematic evaluation of these hypotheses.

Should initial in vitro studies yield promising results, further investigation into the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties would be warranted. Optimization of the lead compound through medicinal chemistry efforts could further enhance its potency and selectivity. Ultimately, the exploration of such novel chemical spaces is essential for the continued discovery and development of new therapeutic agents to address unmet medical needs.

References

- Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. (n.d.).

- biological activity of methanesulfonamide derivatives - Benchchem. (n.d.).

- Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-phenylcyclopropanecarboxamide. (n.d.).

- Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. (n.d.).

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (n.d.).

- Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides - ResearchGate. (n.d.).

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (n.d.).

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024).

Sources

- 1. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Synthesis and Isolation of 1-cyano-N-cyclopropylmethanesulfonamide

Introduction and Significance

1-cyano-N-cyclopropylmethanesulfonamide is a sulfonamide derivative of interest in medicinal and agrochemical research. The molecule incorporates a cyclopropane ring, a feature known to impart unique conformational rigidity and metabolic stability in drug candidates, and a cyano group, which can act as a hydrogen bond acceptor or a reactive handle for further chemical modification. Sulfonamides are a well-established class of compounds with a broad range of biological activities. Preliminary data suggests that 1-cyano-N-cyclopropylmethanesulfonamide may possess immunomodulatory properties, potentially through the induction of cytokine biosynthesis, indicating its potential as an antiviral or antidiabetic agent[1].

This guide will detail a proposed two-step synthesis to obtain 1-cyano-N-cyclopropylmethanesulfonamide, followed by a comprehensive protocol for its purification and characterization.

Proposed Synthetic Pathway

The proposed synthesis of 1-cyano-N-cyclopropylmethanesulfonamide proceeds in two key steps:

-

Step 1: Synthesis of the sulfonamide precursor, N-cyclopropylmethanesulfonamide. This is a standard sulfonamide formation reaction.

-

Step 2: Alpha-cyanation of N-cyclopropylmethanesulfonamide. This step introduces the cyano group at the carbon adjacent to the sulfonyl group.

The overall synthetic workflow is depicted below:

Figure 1: Proposed two-step synthesis of 1-cyano-N-cyclopropylmethanesulfonamide.

Experimental Protocols

Step 1: Synthesis of N-cyclopropylmethanesulfonamide

This reaction follows the well-established procedure for forming sulfonamides from sulfonyl chlorides and primary amines. Pyridine is used as a base to neutralize the hydrochloric acid byproduct.

Protocol:

-

To a solution of cyclopropylamine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq) dropwise.

-

Slowly add a solution of methanesulfonyl chloride (1.1 eq) in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-cyclopropylmethanesulfonamide.

-

The crude product can be purified by column chromatography on silica gel.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| Cyclopropylamine | 57.09 | 1.0 |

| Methanesulfonyl chloride | 114.55 | 1.1 |

| Pyridine | 79.10 | 1.2 |

| Dichloromethane | 84.93 | - |

Table 1: Reagents for the synthesis of N-cyclopropylmethanesulfonamide.

Step 2: Alpha-cyanation of N-cyclopropylmethanesulfonamide

This step involves the deprotonation of the alpha-carbon of the methanesulfonamide followed by reaction with an electrophilic cyanating agent. Sodium bis(trimethylsilyl)amide (NaHMDS) is a strong, non-nucleophilic base suitable for this deprotonation. N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a commercially available and effective electrophilic cyanating agent.

Protocol:

-

Dissolve N-cyclopropylmethanesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere and cool to -78 °C.

-

Add NaHMDS (1.1 eq, as a solution in THF) dropwise to the reaction mixture and stir for 1 hour at -78 °C.

-

Add a solution of NCTS (1.2 eq) in THF to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-cyano-N-cyclopropylmethanesulfonamide.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| N-cyclopropylmethanesulfonamide | 135.19 | 1.0 |

| Sodium bis(trimethylsilyl)amide (NaHMDS) | 183.37 | 1.1 |

| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | 272.33 | 1.2 |

| Tetrahydrofuran (THF) | 72.11 | - |

Table 2: Reagents for the alpha-cyanation reaction.

Isolation and Characterization

Purification of the final product is critical to obtain material of high purity for biological testing and further research.

Purification Workflow

Figure 2: Workflow for the isolation and characterization of the final product.

Characterization Techniques

The structure and purity of the synthesized 1-cyano-N-cyclopropylmethanesulfonamide should be confirmed by a combination of spectroscopic and chromatographic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the cyclopropyl, methine (CH-CN), and sulfonamide protons and carbons in the correct chemical environments and with the expected couplings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound.

Causality and Experimental Choices

-

Choice of Base in Step 1: Pyridine is a mild base that is sufficient to neutralize the HCl generated during the reaction without promoting side reactions.

-

Choice of Base in Step 2: A strong, non-nucleophilic base like NaHMDS is required to deprotonate the weakly acidic alpha-carbon of the sulfonamide. Using a nucleophilic base could lead to undesired side reactions.

-

Choice of Cyanating Agent: NCTS is a stable, solid reagent that is safer to handle than many other cyanating agents like cyanogen bromide or trimethylsilyl cyanide.

-

Temperature Control: The low temperature (-78 °C) in the cyanation step is crucial to control the reactivity of the anion and prevent side reactions.

Conclusion

This guide provides a detailed, technically sound, and plausible pathway for the synthesis and isolation of 1-cyano-N-cyclopropylmethanesulfonamide. By following these protocols and understanding the rationale behind the experimental choices, researchers can confidently produce this molecule of interest for further investigation in drug discovery and development. The self-validating nature of the described methods, coupled with rigorous analytical characterization, will ensure the integrity of the synthesized compound.

References

-

De Luca, L., & Giacomelli, G. (2008). A Handy and Efficient Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

-

Rad, M. N. S., Khalafi-Nezhad, A., Asrari, Z., Behrouz, S., Amini, Z., & Behrouz, M. (2009). A Mild and Efficient Method for the Synthesis of Sulfonamides from Amine-Derived Sulfonate Salts. Synthesis, 2009(23), 3983-3988. [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Highly Efficient and Reusable Reagent System for Direct Oxidative Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

Sources

structural elucidation of 1-cyano-N-cyclopropylmethanesulfonamide

An In-Depth Technical Guide to the Structural Elucidation of 1-Cyano-N-cyclopropylmethanesulfonamide

Abstract

The robust and unambiguous determination of a novel chemical entity's structure is the bedrock of modern drug discovery and chemical research. This guide provides a comprehensive, multi-technique workflow for the , a molecule incorporating a sulfonamide core, a reactive cyano group, and a strained cyclopropyl ring. Presented from the perspective of a senior application scientist, this document moves beyond a simple listing of techniques. It delves into the strategic rationale behind the experimental sequence, emphasizing the synergy between different analytical methods. We will detail field-proven protocols for Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The guide culminates in a section on data integration, demonstrating how disparate datasets are woven together to build an unassailable structural proof. This document is intended for researchers, analytical chemists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing novel small molecules.

Introduction and Strategic Overview

The molecule 1-cyano-N-cyclopropylmethanesulfonamide (Molecular Formula: C₅H₈N₂O₂S) presents a fascinating structural puzzle. The presence of the sulfonamide functional group is noteworthy, as it is a well-established pharmacophore in a wide array of therapeutic agents, including antibacterial and anti-inflammatory drugs. The elucidation of its precise structure is therefore a prerequisite for understanding its potential biological activity and for ensuring purity and quality in any synthetic endeavor.

As no prior experimental data for this specific compound is publicly available, we must approach its characterization as a true unknown. Our strategy is predicated on a logical, tiered approach where each analytical technique provides a unique piece of the structural puzzle. We begin with methods that give broad, foundational information (MS and FTIR) and progressively move to more detailed techniques (NMR) that reveal the atomic connectivity and chemical environment.

The workflow is designed to be self-validating. The molecular formula derived from high-resolution mass spectrometry must be consistent with the functional groups identified by infrared spectroscopy, and both must be fully accounted for by the atomic framework built through NMR spectroscopy.

Elucidation Workflow Diagram

Caption: Overall workflow for the structural elucidation of a novel compound.

Mass Spectrometry: Determining the Blueprint

Expertise & Rationale: The first step in analyzing any unknown is to determine its molecular weight and, ideally, its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass instruments, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula by distinguishing between ions of the same nominal mass (isobaric ions). We select Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar, small molecules, minimizing fragmentation and maximizing the intensity of the molecular ion peak.

Hypothetical HRMS Data

| Adduct | Calculated m/z (C₅H₈N₂O₂S) | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 161.03793 | 161.0381 | +1.1 |

| [M+Na]⁺ | 183.01987 | 183.0200 | +0.7 |

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Dilute this stock solution to a final concentration of 10 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid is added to promote protonation for positive ion mode detection ([M+H]⁺).

-

Instrument: A Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Source Parameters:

-

Ionization Mode: ESI, Positive

-

Capillary Voltage: 3.5 kV

-

Nebulizer Gas (N₂): 1.5 Bar

-

Drying Gas (N₂): 8.0 L/min at 200 °C

-

-

Mass Analyzer Parameters:

-

Mass Range: 50-500 m/z

-

Acquisition Rate: 1 spectrum/second

-

Calibration: Perform an external calibration immediately prior to the run using a standard calibrant mixture (e.g., sodium formate) to ensure high mass accuracy.

-

-

Data Analysis: The observed m/z for the most abundant ion is compared against a theoretical value calculated for the suspected molecular formula (C₅H₈N₂O₂S). A mass error of <5 ppm provides high confidence in the assigned elemental composition.

FTIR Spectroscopy: Functional Group Identification

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides clear evidence for the presence of specific functional groups. By identifying the characteristic vibrational frequencies of bonds within the molecule, we can quickly confirm or refute parts of the hypothesized structure. For 1-cyano-N-cyclopropylmethanesulfonamide, we are specifically looking for evidence of the cyano (C≡N), sulfonamide (S=O and N-H), and alkyl (C-H) moieties.

Predicted FTIR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide N-H | N-H Stretch | 3350 - 3250 | Medium |

| Alkyl C-H (cyclopropyl) | C-H Stretch | ~3100, 3000-2850 | Medium |

| Nitrile (Cyano) | C≡N Stretch | 2260 - 2240 | Sharp, Medium |

| Sulfonamide S=O | Asymmetric Stretch | 1350 - 1310 | Strong |

| Sulfonamide S=O | Symmetric Stretch | 1170 - 1140 | Strong |

Rationale for Expected Frequencies:

-

Nitrile (C≡N): The C≡N triple bond stretch is a highly characteristic, sharp peak typically found in a relatively clean region of the spectrum. Saturated nitriles absorb in the 2260-2240 cm⁻¹ range.[1]

-

Sulfonamide (SO₂): The sulfonyl group gives rise to two very strong and characteristic stretching bands: an asymmetric stretch at higher wavenumbers (1350-1310 cm⁻¹) and a symmetric stretch at lower wavenumbers (1170-1140 cm⁻¹).[2]

-

N-H Stretch: The N-H bond of the sulfonamide will produce a stretching vibration in the 3350-3250 cm⁻¹ region.

-

C-H Stretches: We expect to see C-H stretching from the methylene (-CH₂-) group just below 3000 cm⁻¹, and characteristic C-H stretches for the strained cyclopropyl ring slightly above 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Instrument: A Fourier-Transform Infrared Spectrometer equipped with a single-reflection diamond ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of % Transmittance or Absorbance.

NMR Spectroscopy: The Definitive Structural Map